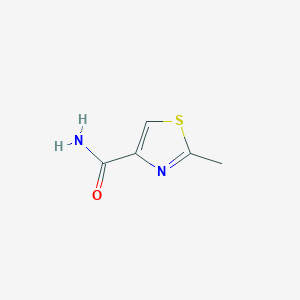

2-Methylthiazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBXSNFENTXBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953743 | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31825-95-3 | |

| Record name | 2-Methyl-4-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31825-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-thiazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanistic Landscape of 2-Methylthiazole-4-carboxamide and Its Congeners

Introduction: The Thiazole-4-carboxamide Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. When incorporated into the thiazole-4-carboxamide scaffold, it gives rise to a class of compounds with a remarkable diversity of biological activities. This structural motif has been identified in molecules targeting a wide array of biological processes, from infectious diseases to metabolic disorders and cancer. The specific biological effect is exquisitely sensitive to the nature and position of substituents on the thiazole ring.

This guide provides a comprehensive technical overview of the known and potential mechanisms of action for the thiazole-4-carboxamide class of molecules, with a particular focus on providing a mechanistic context for understanding the potential activities of 2-Methylthiazole-4-carboxamide. While the precise mechanism of action for this compound itself is not extensively delineated in publicly available literature, the extensive research on its close analogs provides a robust framework for postulating its likely biological targets and pathways. We will delve into the key molecular targets, the associated signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering researchers and drug development professionals a detailed understanding of this versatile chemical scaffold.

Chapter 1: Antimycobacterial Activity via Inhibition of Fatty Acid Synthase II (FAS-II)

One of the most significant and well-documented activities of the thiazole-4-carboxamide scaffold, particularly the 2-amino substituted derivatives, is its potent antimycobacterial effect, primarily targeting the pathogen Mycobacterium tuberculosis.

The Molecular Target: β-Ketoacyl-ACP Synthase (mtFabH)

The mycobacterial cell wall is a complex and unique structure, rich in mycolic acids, which are essential for the survival and pathogenicity of the organism. The biosynthesis of these mycolic acids is carried out by the fatty acid synthase II (FAS-II) system, which is distinct from the mammalian fatty acid synthase I (FAS-I) system, making it an attractive target for selective drug development [see: 4, 5].

A key enzyme in the initiation of the FAS-II cycle is the β-ketoacyl-ACP synthase, mtFabH. This enzyme catalyzes the condensation of acyl-CoA with malonyl-ACP. Inhibition of mtFabH effectively shuts down mycolic acid synthesis, leading to bacterial cell death. Several 2-aminothiazole-4-carboxylate derivatives have been identified as potent inhibitors of M. tuberculosis[1][2][3][4][5].

It is noteworthy, however, that some 2-aminothiazole-4-carboxylate analogs exhibit potent whole-cell activity against M. tuberculosis without inhibiting mtFabH, indicating the existence of other molecular targets within the bacterium[2][5]. This highlights the polypharmacological potential of this scaffold.

Quantitative Analysis of Antimycobacterial Activity

The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against whole M. tuberculosis cells and their half-maximal inhibitory concentration (IC50) against the isolated mtFabH enzyme.

| Compound Class | Target | Measurement | Value | Reference |

| 2-aminothiazole-4-carboxylates | M. tuberculosis H37Rv | MIC | As low as 0.06 µg/mL | [2][5] |

| 2-(2-bromoacetamido)thiazole-4-carboxylates | mtFabH | IC50 | As low as 0.95 µg/mL | [2][5] |

Experimental Protocol: mtFabH Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of test compounds against mtFabH.

1. Reagents and Materials:

- Purified recombinant mtFabH enzyme

- Acetyl-CoA (substrate)

- Malonyl-ACP (substrate)

- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of Coenzyme A release

- Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

- Test compounds dissolved in DMSO

- 96-well microplate

- Microplate reader

2. Assay Procedure:

- Prepare a reaction mixture containing assay buffer, DTNB, and malonyl-ACP in each well of a 96-well plate.

- Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding acetyl-CoA to all wells.

- Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 30 minutes. The rate of increase in absorbance is proportional to the rate of Coenzyme A release and thus, the enzyme activity.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: The FAS-II Pathway and mtFabH Inhibition

Caption: Inhibition of the mycobacterial FAS-II pathway by a thiazole-4-carboxamide analog.

Chapter 2: Modulation of Sirtuin Activity

A distinct and therapeutically significant mechanism of action for certain thiazole-based compounds is the modulation of sirtuins, a class of NAD+-dependent protein deacetylases[6][7]. Sirtuins are key regulators of cellular metabolism, stress responses, and aging, making them attractive targets for a variety of diseases.

SIRT1 Activation: A Potential Mechanism

Sirtuin 1 (SIRT1) is the most extensively studied mammalian sirtuin and is a key player in mediating the beneficial effects of caloric restriction. It deacetylates a wide range of protein substrates, including histones and transcription factors, thereby modulating gene expression and cellular function. Thiazole-based derivatives have been identified as potent activators of SIRT1[6][7].

Activation of SIRT1 has been linked to:

-

Improved metabolic health

-

Enhanced mitochondrial function

-

Reduced inflammation

-

Cardioprotective effects

-

Neuroprotection

Downstream Effects of SIRT1 Activation

The activation of SIRT1 by a thiazole-4-carboxamide derivative would initiate a cascade of downstream events, depending on the cellular context. For example, in metabolic tissues, SIRT1 activation can lead to the deacetylation and activation of PGC-1α, a master regulator of mitochondrial biogenesis.

Experimental Protocol: In Vitro SIRT1 Activity Assay

This protocol describes a common method for measuring the ability of a compound to activate SIRT1.

1. Reagents and Materials:

- Recombinant human SIRT1 enzyme

- Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by the acetyl group)

- NAD+ (co-substrate)

- Developer solution (to stop the reaction and generate a fluorescent signal from the deacetylated substrate)

- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

- Test compounds in DMSO

- Positive control activator (e.g., Resveratrol)

- 96-well black microplate

- Fluorescence microplate reader

2. Assay Procedure:

- To the wells of a 96-well black plate, add the assay buffer, the fluorogenic substrate, and NAD+.

- Add the test compound at various concentrations. Include DMSO and positive controls.

- Pre-incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding the SIRT1 enzyme.

- Incubate the reaction at 37°C for 1 hour.

- Stop the reaction and generate the fluorescent signal by adding the developer solution.

- Incubate at room temperature for 15 minutes.

- Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

- Calculate the fold activation relative to the DMSO control.

Visualizing the Mechanism: SIRT1 Activation Pathway

Caption: A potential SIRT1 activation pathway by a thiazole-4-carboxamide derivative.

Chapter 3: Antagonism of Muscarinic Acetylcholine Receptors

A third, distinct mechanism of action identified for the 2-aminothiazole-4-carboxamide scaffold is the selective antagonism of muscarinic acetylcholine receptors, specifically the M3 subtype[8]. This finding places this class of compounds in the realm of neuromodulators with potential applications in conditions characterized by parasympathetic overactivity.

The Muscarinic Receptor System

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems[9]. There are five subtypes (M1-M5), each with a distinct tissue distribution and signaling pathway. The M3 receptor is predominantly found on smooth muscle cells and glandular tissues, where its activation leads to contraction and secretion, respectively[9][10].

Selective M3 Antagonism

Selective antagonists of the M3 receptor can be used to treat conditions such as chronic obstructive pulmonary disease (COPD) by inducing bronchodilation, and overactive bladder by relaxing the detrusor muscle[11]. The discovery of 2-aminothiazole-4-carboxamides as M3 selective antagonists opens up a new therapeutic avenue for this chemical class[8].

Quantitative Analysis of Muscarinic Receptor Antagonism

The potency of these antagonists is determined by their binding affinity (Ki) for the receptor and their ability to inhibit the functional response to an agonist (pA2 or IC50).

| Compound Class | Target Receptor | Measurement | Value | Reference |

| 2-aminothiazole-4-carboxamide | Human M3 | Ki | 140 nM | [8] |

Experimental Protocol: Radioligand Binding Assay for M3 Receptor

This protocol outlines a method to determine the binding affinity of a test compound for the M3 receptor.

1. Reagents and Materials:

- Cell membranes prepared from cells expressing the human M3 receptor

- Radioligand (e.g., [3H]-NMS)

- Non-specific binding control (e.g., atropine)

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

- Test compounds in DMSO

- Glass fiber filters

- Scintillation cocktail

- Scintillation counter

2. Assay Procedure:

- In a series of tubes, add the binding buffer, cell membranes, and the radioligand.

- Add the test compound at various concentrations. Include tubes for total binding (no competitor) and non-specific binding (high concentration of atropine).

- Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

- Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

- Wash the filters with ice-cold binding buffer.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

- Calculate the specific binding at each concentration of the test compound.

- Determine the Ki value by fitting the data to a competition binding curve.

Visualizing the Mechanism: M3 Receptor Antagonism

Caption: Mechanism of M3 muscarinic receptor antagonism by a thiazole-4-carboxamide derivative.

Chapter 4: Other Potential Mechanisms of Action

The versatility of the thiazole-4-carboxamide scaffold is further demonstrated by reports of its activity against other important biological targets.

Cyclooxygenase (COX) Inhibition

Several studies have investigated thiazole-4-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[12][13][14][15][16]. Some of these compounds have shown selectivity for COX-2 over COX-1, which is a desirable property for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects. The mechanism involves blocking the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

Anticancer Activity

The thiazole-4-carboxamide core is present in a number of compounds with demonstrated anticancer activity[17][18][19]. The mechanisms underlying this activity are diverse and depend on the specific substitutions. For example, certain derivatives have been shown to act as inhibitors of receptor tyrosine kinases like c-Met, which are often dysregulated in cancer and play a crucial role in cell proliferation, survival, and metastasis[17].

Conclusion and Future Directions

The thiazole-4-carboxamide scaffold represents a highly "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. As this guide has detailed, subtle modifications to the core structure can pivot the mechanism of action from inhibiting bacterial enzymes to modulating human metabolic pathways or neuronal receptors.

For the specific compound, This compound , the available literature on its close analogs suggests several plausible mechanisms of action. Based on the data for structurally related compounds, it could potentially exhibit activity as an antimycobacterial agent, a sirtuin modulator, a muscarinic antagonist, or a COX inhibitor.

The critical determinant of its primary mechanism will be the interplay between the 2-methyl group and the 4-carboxamide moiety in the context of a specific protein binding pocket. To definitively elucidate the mechanism of action of this compound, further research is imperative. This should include:

-

Broad-panel biological screening: To identify its primary target(s) from a wide range of enzymes and receptors.

-

Target validation studies: Using techniques such as cellular thermal shift assays (CETSA), enzymatic assays with the purified target, and genetic knockdown/knockout models.

-

Structural biology studies: Co-crystallization of the compound with its target protein to understand the precise binding interactions at the atomic level.

Such studies will not only illuminate the specific biological role of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the remarkable pharmacological diversity of the thiazole-4-carboxamide class of molecules.

References

- 1. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of the 2-Methylthiazole-4-carboxamide Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and rigid structure allow it to serve as a versatile pharmacophore, present in a multitude of clinically approved drugs and biologically active compounds.[1][2] Derivatives of thiazole exhibit a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3]

Within this broad class, the this compound core represents a particularly fruitful starting point for molecular design. The methyl group at the 2-position can influence solubility and metabolic stability, while the carboxamide linkage at the 4-position provides a crucial anchor for hydrogen bonding interactions with biological targets and a convenient point for synthetic elaboration. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the biological activities associated with the this compound scaffold by examining the synthesis, mechanisms of action, and therapeutic potential of its key derivatives.

Section 1: Synthesis of the this compound Core

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a primary and highly adaptable method. The general approach to synthesizing this compound derivatives involves the condensation of a thioamide (specifically, thioacetamide for the 2-methyl substitution) with an α-halocarbonyl compound. Subsequent amidation of the resulting carboxylic acid or ester furnishes the final carboxamide.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often achievable in a streamlined "one-pot" reaction, which simplifies operations and improves yield.[4]

Caption: General synthetic pathway for this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-2-methylthiazole-4-carboxamides

This protocol is a representative example adapted from methodologies for synthesizing similar carboxamide derivatives.[5][6]

-

Synthesis of Ethyl 2-methylthiazole-4-carboxylate:

-

To a solution of ethyl 2-chloroacetoacetate (1 eq.) in ethanol, add thioacetamide (1.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

-

-

Hydrolysis to 2-Methylthiazole-4-carboxylic acid:

-

Dissolve the ethyl 2-methylthiazole-4-carboxylate (1 eq.) in a mixture of methanol and 5N aqueous sodium hydroxide solution.[7]

-

Stir the solution at room temperature until TLC analysis indicates the complete disappearance of the starting material.[7]

-

Remove the methanol under reduced pressure.

-

In an ice-water bath, acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.[7][8]

-

Filter the solid, wash with cold water and ether, and dry to obtain 2-methylthiazole-4-carboxylic acid.[7]

-

-

Amide Coupling to form N-Aryl Carboxamides:

-

Suspend 2-methylthiazole-4-carboxylic acid (1 eq.) in dichloromethane (DCM).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and stir under an argon atmosphere.[5]

-

After 30 minutes, add the desired substituted aniline (1.1 eq.) to the mixture.

-

Stir the reaction for 24-48 hours at room temperature.[5]

-

Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the target N-aryl-2-methylthiazole-4-carboxamide.

-

Section 2: Anticancer Activity

The this compound scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating potent activity through diverse mechanisms of action.

Inhibition of Tubulin Polymerization

Tubulin, the protein subunit of microtubules, is a critical target in cancer therapy. Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. Pretubulysin, a natural product, exhibits potent anti-mitotic activity by inhibiting tubulin polymerization.[9] Inspired by its structure, researchers have designed simpler, more synthetically accessible 2-amino-thiazole-4-carboxamides.[9]

One such derivative, compound 6m from a synthesized series, exhibited significant antitumor activity with IC₅₀ values of 0.47 µM in MCF7 (breast cancer) and 1.1 µM in NCI-H1650 (lung cancer) cells.[9] This suggests that the thiazole-carboxamide core can effectively mimic the structural motifs of more complex natural products to achieve a similar biological effect.

Kinase Inhibition: Targeting c-Met

The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Thiazole carboxamides have been identified as suitable scaffolds for interacting with the hinge region of the c-Met kinase domain.

In a comprehensive study, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated as c-Met inhibitors.[10] Compound 51am emerged as a highly promising inhibitor, demonstrating potent activity in both biochemical and cellular assays and exhibiting efficacy against several c-Met mutants.[10] Mechanistically, 51am was shown to inhibit c-Met phosphorylation, leading to cell cycle arrest and apoptosis in MKN-45 gastric cancer cells.[10]

Caption: Inhibition of the c-Met signaling pathway by a thiazole carboxamide derivative.

Cyclooxygenase (COX) Inhibition

Chronic inflammation, often mediated by cyclooxygenase (COX) enzymes, is linked to the development of various cancers.[6] COX-2 is frequently overexpressed in tumor cells, making it a viable target for anticancer drugs.[6] Several studies have explored thiazole carboxamide derivatives as COX inhibitors.[5][11]

In one study, a series of thiazole carboxamides were designed and evaluated for COX-1/COX-2 inhibition and anticancer activity.[5] Compound 2b , featuring a t-butyl substituent, was the most potent dual inhibitor, with IC₅₀ values of 0.239 µM for COX-1 and 0.191 µM for COX-2.[5] It also showed moderate anticancer activity against COLO205 (colon) and B16F1 (melanoma) cancer cell lines.[5] The lipophilic t-butyl group was hypothesized to enhance interaction with hydrophobic regions of the COX active site.[5]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 6m | MCF7 (Breast) | 0.47 | [9] |

| 6m | NCI-H1650 (Lung) | 1.1 | [9] |

| Compound 2b | COLO205 (Colon) | 30.79 | [5] |

| Compound 2b | B16F1 (Melanoma) | 74.15 | [5] |

| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [12] |

| Table 1: Summary of anticancer activities of selected this compound derivatives. |

Section 3: Antimicrobial Activity

The emergence of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), presents a severe global health threat, necessitating the discovery of new drugs with novel mechanisms of action.

Anti-tubercular Activity

The natural antibiotic Thiolactomycin (TLM) inhibits mycolic acid biosynthesis in Mtb by targeting the β-ketoacyl-ACP synthase enzyme, mtFabH.[8][13] To overcome the synthetic challenges of TLM, researchers have developed more tractable 2-aminothiazole-4-carboxylate scaffolds as mimics.[8][13]

A key finding from this research was the dissociation of whole-cell activity from direct enzyme inhibition. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated excellent activity against the whole Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), yet it showed no activity against the isolated mtFabH enzyme.[8][13] Conversely, another derivative inhibited mtFabH (IC₅₀ = 0.95 µg/ml) but was inactive against the whole organism.[8][13] This highlights that while the 2-aminothiazole-4-carboxylate scaffold is a promising template for anti-tubercular agents, its mechanism may involve targets other than mtFabH, warranting further investigation.[8]

Protocol: Microplate Alamar Blue Assay (MABA) for Mtb Susceptibility

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.

-

Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Serially dilute the test compounds (solubilized in DMSO) across the plate.

-

Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to a McFarland standard of 1.0) to each well. Include a drug-free control well.

-

Incubation: Incubate the plate at 37°C for 7 days.

-

Colorimetric Reading: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Section 4: Other Notable Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas.

-

Xanthine Oxidase (XO) Inhibition: Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of xanthine oxidase, an enzyme involved in gout and hyperuricemia.[14] Compounds with fluoro (5b , IC₅₀ = 0.57 µM) and chloro (5c , IC₅₀ = 0.91 µM) substitutions showed excellent XO inhibitory activity.[14]

-

Muscarinic M₃ Antagonism: In the search for treatments for overactive bladder, 2-aminothiazole-4-carboxamides were identified as a novel class of selective antagonists for the muscarinic M₃ receptor.[15] Through combinatorial synthesis, derivatives with high potency and selectivity for M₃ over M₁ and M₂ receptors were discovered.[15]

-

Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. Thiazole-carboxamide derivatives have been evaluated for their free radical scavenging potential.[16][17] In one study, the derivative LMH6 , featuring a t-butyl group, exhibited exceptionally strong antioxidant activity against the DPPH free radical, with an IC₅₀ value of 0.185 µM, significantly more potent than the Trolox control (IC₅₀ = 3.10 µM).[16]

Section 5: Conclusion and Future Perspectives

The this compound core is a robust and highly adaptable scaffold for the development of new therapeutic agents. The research synthesized in this guide demonstrates its potential across oncology, infectious disease, and inflammatory disorders. The ease of synthetic modification at the carboxamide nitrogen allows for fine-tuning of pharmacological properties, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For compounds showing potent whole-cell activity but weak enzymatic inhibition (e.g., in Mtb), identifying the precise molecular targets is crucial.

-

Structure-Activity Relationship (SAR) Expansion: Systematic exploration of substituents on both the thiazole ring and the carboxamide will continue to yield compounds with improved activity and drug-like properties.

-

Pharmacokinetic Profiling: Promising lead compounds must be advanced through ADME (absorption, distribution, metabolism, and excretion) studies to assess their viability as clinical candidates.

The collective evidence strongly supports the this compound scaffold as a privileged structure that will undoubtedly continue to be a source of novel drug candidates for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 2-Aminothiazole-4-Carboxamides: A Technical Guide to Synthesis, Biological Exploration, and Therapeutic Promise

Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The 2-aminothiazole moiety is a quintessential privileged scaffold in medicinal chemistry, a structural motif that has consistently yielded compounds with a remarkable breadth of biological activities.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a particularly compelling subclass: the 2-aminothiazole-4-carboxamide derivatives. The strategic placement of the carboxamide group at the 4-position of the thiazole ring provides a critical vector for molecular recognition, enabling potent and selective interactions with a variety of biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and therapeutic landscape of these promising compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future directions of this exciting area of research.

I. Strategic Synthesis of the 2-Aminothiazole-4-Carboxamide Core

The construction of the 2-aminothiazole-4-carboxamide scaffold is a multi-step process that hinges on the initial formation of the core thiazole ring, followed by the elaboration of the carboxamide functionality. The venerable Hantzsch thiazole synthesis remains a cornerstone of this endeavor, valued for its reliability and versatility.[3]

The Hantzsch Thiazole Synthesis: A Robust and Adaptable Approach

The Hantzsch synthesis provides a direct route to the 2-aminothiazole ring system through the condensation of an α-haloketone with a thiourea derivative.[4][5] The choice of the α-haloketone is pivotal as it dictates the substitution pattern at the C4 and C5 positions of the resulting thiazole. For the synthesis of 4-carboxamide derivatives, an α-halo-β-ketoester, such as ethyl bromopyruvate, is a common and commercially available starting material.[6]

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. The ester group at the 4-position then serves as a versatile handle for the introduction of the desired carboxamide functionality.

Diagrammatic Representation of the Hantzsch Synthesis:

Caption: A simplified workflow of the Hantzsch thiazole synthesis for generating the core 2-aminothiazole-4-carboxylate scaffold.

Elaboration of the 4-Carboxamide Moiety: Tailoring for Biological Activity

With the ethyl 2-aminothiazole-4-carboxylate in hand, the next critical step is the formation of the carboxamide bond. This transformation is typically achieved through one of two primary routes:

-

Saponification followed by Amide Coupling: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.[7] This carboxylic acid is then activated using a peptide coupling reagent (e.g., PyBOP, EDC/HOBt) and reacted with a desired amine to form the final carboxamide.[4] This method offers broad flexibility in the choice of the amine component, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

-

Direct Aminolysis: In some cases, the ethyl ester can be directly converted to the carboxamide by heating with a suitable amine, although this method is generally less versatile than the two-step approach.

The choice of the amine component is a critical determinant of the final compound's biological activity. Medicinal chemists often utilize a diverse library of amines to explore the chemical space around the 4-carboxamide position, seeking to optimize potency, selectivity, and pharmacokinetic properties.

II. Diverse Biological Activities and Therapeutic Potential

2-Aminothiazole-4-carboxamide derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities. Their therapeutic potential spans multiple disease areas, a testament to the adaptability of the core scaffold.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has focused on the development of 2-aminothiazole-4-carboxamides as anticancer agents.[2][8] These compounds have been shown to inhibit a variety of targets crucial for cancer cell growth and survival.

-

Kinase Inhibition: Many derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9][10][11] For instance, the blockbuster drug Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole-5-carboxamide core, highlighting the potential of this scaffold in kinase inhibitor design.[9] The 4-carboxamide derivatives have also shown promise as inhibitors of other kinases, such as Aurora kinases, which are critical for mitotic progression.[10]

Illustrative Signaling Pathway: Kinase Inhibition

Caption: A generalized kinase signaling pathway illustrating the inhibitory action of a 2-aminothiazole-4-carboxamide derivative on a downstream kinase, thereby blocking cell proliferation.

-

Other Anticancer Mechanisms: Beyond kinase inhibition, these derivatives have been reported to exert their anticancer effects through various other mechanisms, including the inhibition of tubulin polymerization, histone deacetylases (HDACs), and other key cellular targets.[2]

Antibacterial and Antitubercular Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, has created an urgent need for novel antibacterial agents.[7][12] The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular drugs.[3][7][13] Some derivatives have shown potent activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[7] The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes essential for bacterial cell wall synthesis, such as the β-ketoacyl-ACP synthase mtFabH.[7][12]

Other Therapeutic Applications

The versatility of the 2-aminothiazole-4-carboxamide scaffold extends to other therapeutic areas as well:

-

Muscarinic M3 Antagonists: Certain derivatives have been identified as selective antagonists of the muscarinic M3 receptor, suggesting potential applications in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease.[14]

-

Readthrough of Premature Termination Codons: Some derivatives have been shown to enhance the readthrough of premature termination codons by aminoglycosides, offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations.[15]

Table 1: Representative Biological Activities of 2-Aminothiazole-4-Carboxamide Derivatives

| Compound Class | Target/Activity | Reported Potency | Reference |

| N-Aryl-2-aminothiazole-4-carboxamides | Anticancer (various cell lines) | IC50 values in the low micromolar range | [8] |

| 2-(Acylamino)thiazole-4-carboxamides | Antitubercular (M. tuberculosis) | MIC values as low as 0.024 µM | [3] |

| Cycloalkylmethyl-2-aminothiazole-4-carboxamides | Muscarinic M3 Receptor Antagonist | Ki = 140 nM for a lead compound | [14] |

| 2-(Indazolylamino)thiazole-4-carboxamides | Potentiation of G418-induced PTC readthrough | - | [15] |

| Phenyl-substituted 2-aminothiazole-4-carboxamides | Kinase Inhibition (e.g., Aurora Kinase) | IC50 values in the nanomolar range | [10] |

III. Key Experimental Protocols

To facilitate further research in this area, the following section provides detailed, step-by-step protocols for the synthesis of a representative 2-aminothiazole-4-carboxamide derivative and a common biological assay for its evaluation.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[6]

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

2 M Sodium hydroxide solution

-

Ice

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add ethyl bromopyruvate (2 moles) and thiourea (3 moles).

-

Add 100 mL of 99.9% ethanol to the flask.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into ice-cold water.

-

Basify the aqueous mixture to pH 10 with 2 M sodium hydroxide solution. This will cause the precipitation of the product.

-

Collect the off-white precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.

Protocol 2: Synthesis of a 2-(Acylamino)thiazole-4-carboxamide Derivative

This protocol describes a general procedure for the acylation of the 2-amino group and subsequent conversion of the ester to a carboxamide.

Part A: Acylation of the 2-Amino Group

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Adamantane-1-carboxylic acid (or another desired carboxylic acid)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

-

Water

-

Sodium sulfate

Procedure:

-

Dissolve ethyl 2-aminothiazole-4-carboxylate (11.63 mmol) in 50 mL of DCM in a round-bottom flask.[4]

-

Add adamantane-1-carboxylic acid (11.63 mmol), PyBOP (34.8 mmol), DIPEA (5 mL), and DMF (2 mL) to the solution.[4]

-

Stir the reaction mixture at room temperature for 16 hours.[4]

-

After completion, dilute the reaction mixture with 100 mL of water and extract with DCM (3 x 200 mL).[4]

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.[4]

Part B: Conversion to a Weinreb Amide and Reaction with a Grignard Reagent (Example for C-4 Ketone formation, adaptable for Carboxamide)

This part illustrates the conversion to a Weinreb amide, a versatile intermediate.[4] For a carboxamide, the acylated carboxylic acid (obtained after saponification of the ester) would be coupled with an amine using standard peptide coupling conditions.

Materials:

-

Acylated ethyl ester from Part A

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA

-

CH2Cl2

-

Methylmagnesium bromide (or other Grignard reagent)

-

THF (Tetrahydrofuran)

Procedure:

-

The acylated ethyl ester is first saponified to the corresponding carboxylic acid.

-

To a solution of the carboxylic acid, add EDC.HCl, HOBt, N,O-dimethylhydroxylamine hydrochloride, and DIPEA in CH2Cl2 and stir for 16 hours to form the Weinreb amide.[4]

-

Dissolve the purified Weinreb amide in THF and cool to -78°C.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide) and allow the reaction to warm to room temperature over 2 hours.[4]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Purify the final product by column chromatography.

Protocol 3: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol provides a general outline for assessing the antitubercular activity of the synthesized compounds.

Materials:

-

Synthesized compounds

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Alamar Blue reagent

-

96-well microplates

-

Isoniazid (as a positive control)

Procedure:

-

Prepare a serial dilution of the test compounds in 7H9 broth in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include a positive control (Isoniazid) and a negative control (no drug) on each plate.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

IV. Conclusion and Future Perspectives

The 2-aminothiazole-4-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding a diverse array of biologically active compounds with significant therapeutic potential. The synthetic accessibility of these derivatives, coupled with the vast chemical space that can be explored through modifications at the 2-amino and 4-carboxamide positions, ensures that this scaffold will remain a focal point of drug discovery efforts for the foreseeable future.

Future research in this area will likely focus on several key aspects:

-

Structure-Based Drug Design: As more crystal structures of 2-aminothiazole-4-carboxamide derivatives in complex with their biological targets become available, structure-based design will play an increasingly important role in the development of next-generation inhibitors with enhanced potency and selectivity.

-

Exploration of New Biological Targets: While significant progress has been made in the areas of cancer and infectious diseases, the full therapeutic potential of this scaffold is likely yet to be realized. High-throughput screening campaigns against a broader range of biological targets may uncover novel applications for these versatile compounds.

-

Optimization of Pharmacokinetic Properties: A key challenge in drug development is the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. Future work will undoubtedly focus on fine-tuning the physicochemical properties of 2-aminothiazole-4-carboxamide derivatives to improve their drug-like characteristics.

V. References

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. --INVALID-LINK--

-

Sato, S., et al. (2005). Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis. Chemical & Pharmaceutical Bulletin, 53(4), 437-40. --INVALID-LINK--

-

Rauf, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. --INVALID-LINK--

-

Saeed, A., et al. (2015). Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. Molecules, 20(4), 6893-6911. --INVALID-LINK--

-

Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. --INVALID-LINK--

-

Ananthan, S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155229. --INVALID-LINK--

-

El-Sayed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. --INVALID-LINK--

-

Abdel-Aziz, A. A.-M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 139-152. --INVALID-LINK--

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. --INVALID-LINK--

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-20. --INVALID-LINK--

-

Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 18(11), 3844-3855. --INVALID-LINK--

-

Rabea, S. M., et al. (2019). 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides. ACS Medicinal Chemistry Letters, 10(5), 726-731. --INVALID-LINK--

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-20. --INVALID-LINK--

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. --INVALID-LINK--

-

Wang, Y., et al. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. --INVALID-LINK--

-

Ghorab, M. M., et al. (2010). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 343(11-12), 653-659. --INVALID-LINK--

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. --INVALID-LINK--

-

de Laszlo, S. E., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3207-3211. --INVALID-LINK--

-

El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 41-61. --INVALID-LINK--

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. --INVALID-LINK--

References

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Methylthiazole-4-carboxamide in Modern Drug Discovery: A Technical Guide

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous clinically significant therapeutic agents. Among its myriad derivatives, the 2-Methylthiazole-4-carboxamide core has emerged as a particularly promising framework in contemporary drug discovery. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and diverse biological applications of this scaffold. We will explore its critical role in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action. This whitepaper will further detail robust experimental protocols for the synthesis and evaluation of this compound derivatives, offering field-proven insights for researchers and drug development professionals. Quantitative biological data and visualizations of key signaling pathways are presented to provide a comprehensive and practical resource for advancing the therapeutic potential of this versatile molecular architecture.

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure" in drug design. The historical significance of the thiazole ring is underscored by its presence in essential biomolecules like thiamine (Vitamin B1).

The this compound core, the focus of this guide, combines the stability and versatile reactivity of the thiazole ring with the hydrogen bonding capabilities of the carboxamide group. This combination has proven to be a fertile ground for the generation of extensive compound libraries with a wide spectrum of biological activities. This guide will systematically dissect the chemical and biological facets of this scaffold, providing a technical narrative grounded in established scientific principles and experimental validation.

The Chemistry of this compound: Synthesis and Reactivity

A foundational understanding of the synthesis and chemical behavior of the this compound core is paramount for its effective utilization in drug discovery campaigns. The famed Hantzsch thiazole synthesis remains a primary and efficient route to this scaffold.[2][3]

Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and high-yielding pathway to the this compound core through the condensation of a thioamide with an α-halo ketone.[4]

Conceptual Workflow for Hantzsch Thiazole Synthesis:

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative adaptation based on established Hantzsch synthesis methodologies.[5][6]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thioacetamide

-

Acetonitrile (anhydrous)

-

Triethylamine

-

Ammonia (7N solution in methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Cyclization: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous acetonitrile, add thioacetamide (1.2 eq). Stir the mixture at room temperature for 2 hours.

-

Dehydration: Add triethylamine (2.5 eq) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up (Ester Intermediate): Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl 2-methylthiazole-4-carboxylate. Purify by silica gel chromatography if necessary.

-

Amidation: Dissolve the purified ethyl 2-methylthiazole-4-carboxylate in a 7N solution of ammonia in methanol. Stir the solution in a sealed pressure vessel at 60°C for 24 hours.

-

Final Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Rationale for Derivatization

The this compound scaffold offers several points for chemical modification, enabling the exploration of structure-activity relationships (SAR).

-

The 2-Methyl Group: The methyl group at the 2-position is generally stable, but its protons can exhibit some acidity, allowing for potential functionalization under strong basic conditions.[7] However, it is more common to introduce diversity at this position by starting the Hantzsch synthesis with different thioamides.

-

The Carboxamide Group: The amide functionality is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. The amide nitrogen can be alkylated, and the carbonyl oxygen can participate in coordination with metal ions. The amide can also be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups like esters or more complex amides through coupling reactions.[8] This versatility is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

The Thiazole Ring: The thiazole ring itself can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The electron-withdrawing nature of the carboxamide group will influence the position of substitution. The nitrogen atom of the thiazole ring can be quaternized.[2]

Therapeutic Applications in Drug Discovery

The this compound scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines.[9][10][11][12]

Quantitative Data on Anticancer Activity:

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2b (t-butyl substituted) | COLO205 | 30.79 | [9] |

| 2b (t-butyl substituted) | B16F1 | 74.15 | [9] |

| 2f (trimethoxy substituted) | Huh7 | 17.47 | [12] |

| 2f (trimethoxy substituted) | HCT116 | 14.57 | [12] |

Mechanism of Action: COX-2 Inhibition and Prostaglandin E2 Signaling

One of the key mechanisms underlying the anti-inflammatory and anticancer effects of certain thiazole derivatives is the inhibition of cyclooxygenase-2 (COX-2).[9][12] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2).[13] In many cancers, COX-2 is overexpressed, leading to increased PGE2 levels, which in turn promote tumor growth, angiogenesis, and immune suppression.[14][15][16]

PGE2 Signaling Pathway in Cancer:

Caption: Inhibition of the COX-2/PGE2 pathway by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-tuberculosis Activity

Derivatives of the 2-aminothiazole-4-carboxylate scaffold, closely related to our core structure, have demonstrated potent activity against Mycobacterium tuberculosis.[7][12][17][18]

Quantitative Data on Anti-tuberculosis Activity:

| Compound Derivative | Strain | MIC (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 0.06 | [7][18] |

| 2-amino-5-benzylthiazole-4-carboxylic acid | M. tuberculosis H₃₇Rv | 0.06 | [7] |

| Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate | M. tuberculosis H₃₇Rv | 16 | [7] |

| 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | M. tuberculosis H₃₇Rv | 32 | [7] |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

A key target for anti-tuberculosis drugs is the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. The enzyme β-ketoacyl-acyl carrier protein synthase III (mtFabH) plays a crucial role in initiating the type II fatty acid synthase (FAS-II) system, which elongates fatty acids to produce mycolic acids.[5][19][20][21][22][23] Certain thiazole derivatives have been shown to inhibit mtFabH.

Mycolic Acid Biosynthesis Pathway and mtFabH Inhibition:

Caption: Inhibition of the mycolic acid biosynthesis pathway via mtFabH by thiazole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H₃₇Rv.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microplate containing appropriate culture medium (e.g., Middlebrook 7H9 broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the microplate at 37°C for 7-14 days.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

Pharmacokinetic Considerations and Drug-like Properties

For any scaffold to be successful in drug discovery, its derivatives must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[24][25] Thiazole-carboxamide derivatives have been evaluated for their drug-like properties, often showing good potential for oral bioavailability.[10] Key parameters to consider include:

-

Lipophilicity (LogP): Influences solubility, permeability, and plasma protein binding.

-

Molecular Weight: Generally, lower molecular weight compounds have better absorption and distribution.

-

Hydrogen Bond Donors and Acceptors: Important for target binding and solubility.

-

Metabolic Stability: Resistance to degradation by liver enzymes is crucial for maintaining therapeutic concentrations.

Computational tools are widely used in the early stages of drug discovery to predict these properties and guide the design of new derivatives with improved pharmacokinetic profiles.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and valuable platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. The demonstrated efficacy in the fields of oncology and infectious diseases, particularly tuberculosis, highlights the significant potential for the development of novel drugs based on this core structure.

Future research should focus on expanding the chemical space around this scaffold through innovative synthetic strategies, including combinatorial chemistry and fragment-based drug design. A deeper understanding of the off-target effects and toxicity profiles of these compounds will be crucial for their clinical translation. Furthermore, the application of advanced computational methods for in silico screening and ADME prediction will undoubtedly accelerate the identification of new lead compounds with enhanced efficacy and safety profiles. The continued exploration of the this compound core promises to yield the next generation of therapeutics for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Frontiers | The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting [frontiersin.org]

- 15. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 25. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenylthiazole-4-carboxamide

Foreword: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-phenylthiazole-4-carboxamide core represents a quintessential "privileged scaffold" in modern drug discovery. Its unique stereoelectronic features, including its aromaticity and capacity for hydrogen bonding, allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this versatile scaffold, drawing upon field-proven insights to illuminate the nuanced chemical modifications that govern its biological activity across oncology, infectious diseases, and inflammation. Our focus is not merely on what modifications work, but on the underlying causality—the "why"—to empower researchers in the rational design of next-generation therapeutics.

The Core Scaffold: Synthesis and Physicochemical Properties

The foundational step in any SAR study is the robust and versatile synthesis of the core chemical entity. The most common and efficient method for constructing the 2-phenylthiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3][4] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the 2-phenylthiazole-4-carboxamide core, the synthesis generally proceeds via the formation of a 2-phenylthiazole-4-carboxylic acid intermediate, followed by an amide coupling reaction.

A general synthetic pathway is outlined below. The initial step involves the reaction of a thioamide (e.g., thiobenzamide) with an α-halo-β-ketoester (e.g., ethyl bromopyruvate) to form the thiazole ring. Subsequent hydrolysis of the ester yields the carboxylic acid, which is then activated and coupled with a desired amine to furnish the final carboxamide.

Caption: General Synthetic Workflow for 2-Phenylthiazole-4-carboxamides.

Structure-Activity Relationships in Oncology

The 2-phenylthiazole-4-carboxamide scaffold has been extensively investigated for its anticancer properties, demonstrating activity as both a general cytotoxic agent and as a targeted inhibitor of specific protein kinases.[5][6][7]

General Cytotoxic Agents

Early studies focused on the general cytotoxicity of these compounds against various cancer cell lines. A key area of exploration has been the substitution on an arylacetamido group attached to the para-position of the 2-phenyl ring.[5][8]

Key Findings:

-

Arylacetamido Substitutions: The nature and position of substituents on the terminal phenyl ring of the arylacetamido moiety are critical for cytotoxic activity.

-

Methoxy Groups: A 4-methoxy substitution led to improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy group maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[5][8]

-

Halogens: A 3-fluoro analog exhibited a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 µg/mL.[5][8]

-

Electron-Withdrawing Groups: In a series of N-phenyl-2-p-tolylthiazole-4-carboxamides, a para-nitro group on the N-phenyl ring resulted in the best anticancer activity against the SKNMC (neuroblastoma) cell line, suggesting the importance of electron-withdrawing properties at this position.[6]

-

| Compound Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Arylacetamido-2-phenylthiazoles | 4-Methoxy on terminal phenyl | Caco-2 | Improved | [5] |

| 2-Methoxy on terminal phenyl | HT-29, T47D | Maintained | [5] | |

| 3-Fluoro on terminal phenyl | Various | < 10 µg/mL | [5] | |

| N-Phenyl-2-p-tolylthiazoles | p-Nitro on N-phenyl | SKNMC | 10.8 ± 0.08 µM | [6] |

Kinase Inhibitors

The scaffold has proven to be a fertile ground for the development of specific kinase inhibitors, particularly targeting receptor tyrosine kinases like c-Met, which are often dysregulated in cancer.[1][9]

c-Met Inhibition:

In the design of c-Met inhibitors, the thiazole carboxamide can function as a "type II" kinase inhibitor binding element.[1] These inhibitors typically bind to the inactive "DFG-out" conformation of the kinase.

Key SAR Insights for c-Met Inhibition:

-

Thiazole-2-carboxamide as a Linker: Introduction of a thiazole-2-carboxamide as a 5-atom linker was found to yield potent c-Met inhibitory activity.[1]

-

Substituents on the N-phenyl Ring: The cytotoxicity of these compounds against various cancer cell lines followed the rank order of F > Cl > Me, indicating a preference for small, electronegative substituents.[9]

-

Potency: Several compounds in a thiazole-2-carboxamide series exhibited IC₅₀ values in the low nanomolar range against c-Met, with the most promising compound showing an IC₅₀ of 2.54 nM.[1]

Caption: Key SAR Areas for Anticancer Activity.

Structure-Activity Relationships in Infectious Diseases (Antifungal)

The 2-phenylthiazole scaffold is present in approved antifungal drugs like isavuconazole, which target lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is crucial for ergosterol biosynthesis in fungi.

Key SAR Insights for CYP51 Inhibition:

-

Substitution at Thiazole C4-Position: This position is critical for activity. In a study optimizing a lead compound, removing a methyl group from the C4-position (R1 = H) led to improved antifungal activity.[10] The rationale is that the methyl group increases the rotational energy barrier of the thiazole-amide single bond, which may hinder the compound from adopting the optimal conformation for binding to the target.[10] Larger substituents at this position significantly decreased activity.[10]

-

Substitution at Thiazole C5-Position: In other series, the C5-position is where the carboxamide moiety is located. For these, modifications on the 2-phenyl ring are explored.

-

2-Phenyl Ring Modifications: A wide range of substituents on the 2-phenyl ring have been investigated. For instance, a 4-ethylphenyl group (compound B4) showed potent activity.[11]

| Compound Series | Modification | Target | Effect on Activity | Reference |

| 2-Phenylthiazole-5-carboxamides | Removal of C4-methyl group | CYP51 | Increased | [10] |

| Addition of large C4-substituents | CYP51 | Decreased | [10] |

Structure-Activity Relationships in Inflammatory Diseases (COX Inhibition)

Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The 2-phenylthiazole-4-carboxamide scaffold has been explored for the development of selective COX-2 inhibitors, which are desirable for reducing the gastrointestinal side effects associated with non-selective COX inhibition.[12][13]

Key SAR Insights for COX Inhibition:

-

COX-2 Selectivity: The selectivity for COX-2 over COX-1 is a primary goal. The introduction of bulky groups on the N-phenyl ring of the carboxamide can enhance COX-2 selectivity. For example, a trimethoxy substitution on the phenyl ring led to a compound with a selectivity ratio of 3.67 for COX-2.[12] This is because the active site of COX-2 is larger than that of COX-1, accommodating bulkier ligands.

-